molecular formula C24H27NO4 B13636964 2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid

Katalognummer: B13636964
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: SQKZVADJMFXLBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid (CAS: 282524-98-5) is a fluorenylmethyloxycarbonyl (Fmoc)-protected compound featuring a methylamino-substituted cyclohexyl backbone and an acetic acid moiety. With a molecular formula of C23H25NO4 and molecular weight of 379.45 g/mol, it is primarily utilized in peptide synthesis as a protected amino acid derivative. The Fmoc group ensures stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild basic conditions .

Key properties:

  • Storage: Sealed at 2–8°C to prevent degradation.
  • Hazards: Classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335) .

Eigenschaften

Molekularformel

C24H27NO4

Molekulargewicht

393.5 g/mol

IUPAC-Name

2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclohexyl]acetic acid

InChI

InChI=1S/C24H27NO4/c1-25(24(15-22(26)27)13-7-2-8-14-24)23(28)29-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21H,2,7-8,13-16H2,1H3,(H,26,27)

InChI-Schlüssel

SQKZVADJMFXLBB-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCCC4)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. The protected amino acid is then reacted with cyclohexylacetic acid under specific conditions to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The following table highlights structural differences and key properties of the target compound and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
Target Compound (282524-98-5) C23H25NO4 379.45 Cyclohexyl, methylamino-Fmoc, acetic acid Peptide synthesis, SPPS
(1-[(Fmoc-amino)methyl]cyclohexyl)acetic acid (882847-19-0) C24H27NO4 393.48 Cyclohexyl, aminomethyl-Fmoc, acetic acid Gabapentin analogue synthesis
2-(4,4-Difluorocyclohexyl)-... (2279457-71-3) C23H23F2NO4 415.43 4,4-Difluorocyclohexyl, Fmoc-protected amino acid Medicinal chemistry, fluorinated probes
2-((1-(Fmoc)-3-methylazetidin-3-yl)oxy)acetic acid (1592739-14-4) C21H21NO5 367.40 Azetidine ring, methyl substituent Conformational studies, drug design
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid (211637-75-1) C25H23NO4 401.46 o-Tolyl substituent, chiral center Asymmetric synthesis, enzyme substrates

Purity and Commercial Availability

  • Target Compound : Available from suppliers (e.g., PubChem) without specified purity .
  • Aminomethyl Cyclohexyl Derivative (CAS 882847-19-0): 95% purity, stocked at $1,469/5g .
  • o-Tolyl Derivative (CAS 211637-75-1) : Marketed by MedChemExpress for laboratory use .

Medicinal Chemistry

  • Difluorocyclohexyl Derivative : Fluorine atoms enhance metabolic stability and binding affinity in kinase inhibitors .
  • Azetidine Derivative : The strained ring system promotes conformational restriction, useful in designing protease inhibitors .

Challenges and Limitations

  • Solubility : Cyclohexyl and aromatic substituents reduce aqueous solubility, necessitating organic solvents (e.g., DMF) .
  • Synthetic Complexity : Fluorination and azetidine ring formation require specialized reagents, increasing production costs .

Biologische Aktivität

2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₃₁N₃O₄
  • Molecular Weight : 365.48 g/mol
  • CAS Number : 1217716-50-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The fluorenyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

1. Antitumor Activity

Research indicates that compounds similar to 2-(1-((((9h-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)cyclohexyl)acetic acid exhibit significant antitumor activities. A study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM depending on the specific structure and substituents present .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases .

3. Neuroprotective Properties

Preliminary investigations into neuroprotection have revealed that this compound may protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of mitochondrial pathways and the reduction of reactive oxygen species (ROS) production .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Study on Antitumor Activity :
    • Objective : Evaluate the cytotoxic effects on breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Results : The compound exhibited significant cytotoxicity with an IC₅₀ value of 25 µM against MCF-7 cells after 48 hours of treatment.
  • Anti-inflammatory Study :
    • Objective : Investigate the effect on cytokine production in LPS-stimulated macrophages.
    • Method : ELISA was employed to measure cytokine levels.
    • Results : Treatment with the compound reduced IL-6 production by 40% compared to control groups.
  • Neuroprotection Experiment :
    • Objective : Assess protective effects against oxidative stress in neuronal cultures.
    • Method : Neuronal cells were exposed to H₂O₂ in the presence or absence of the compound.
    • Results : The compound significantly reduced cell death and ROS levels, indicating neuroprotective potential.

Table of Biological Activities

Activity TypeEffectIC₅₀ (µM)Reference
AntitumorCytotoxicity in MCF-725
Anti-inflammatoryIL-6 inhibitionN/A
NeuroprotectiveReduced ROS levelsN/A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.